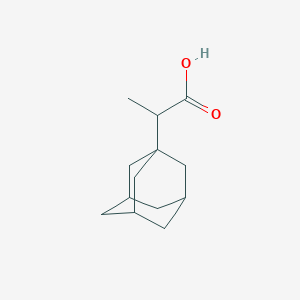
2-(Adamantan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-yl)propanoic acid is an organic compound that features an adamantane moiety attached to a propanoic acid group. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecules it is part of. The propanoic acid group, on the other hand, is a simple carboxylic acid functional group. This combination of structures makes this compound an interesting compound for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)propanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-bromoadamantane with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another approach involves the reaction of adamantanecarboxylic acid with propanoic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation and subsequent reactions. Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Adamantan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Adamantan-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the production of high-performance materials, such as lubricants and coatings, due to its thermal stability and rigidity
Mécanisme D'action
The mechanism of action of 2-(Adamantan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. This rigidity can also influence the compound’s pharmacokinetics and bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantanecarboxylic acid: Shares the adamantane core but lacks the propanoic acid group.
1-Adamantylamine: Contains an amine group instead of a carboxylic acid.
2-(Adamantan-1-yl)ethanol: Features an alcohol group in place of the carboxylic acid.
Uniqueness
2-(Adamantan-1-yl)propanoic acid is unique due to the combination of the adamantane moiety and the propanoic acid group. This structure imparts both rigidity and reactivity, making it suitable for a variety of applications that require stability and specific chemical functionalities .
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-(1-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15) |
Clé InChI |
JJOIGVWVISBUAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



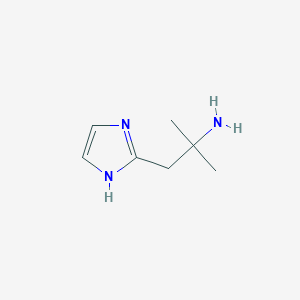
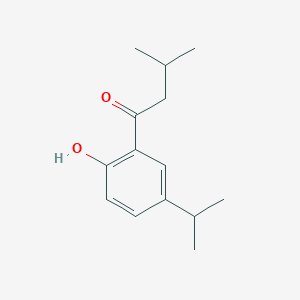

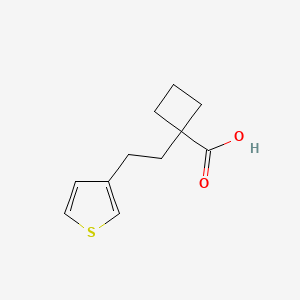
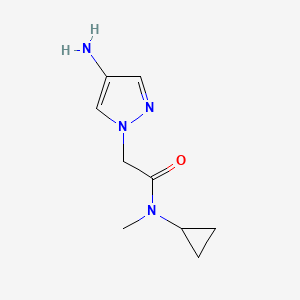
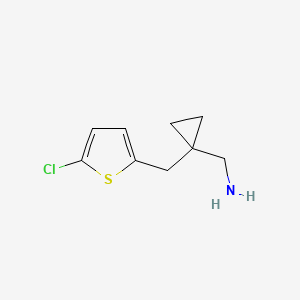
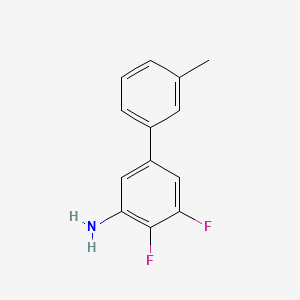
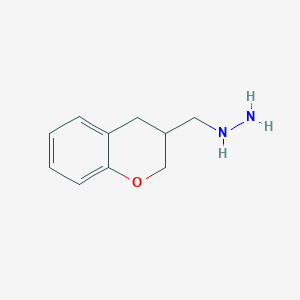

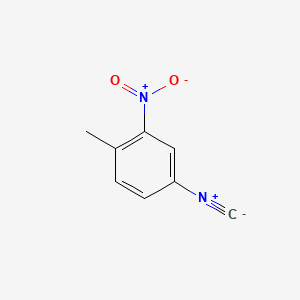
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
